Product packaging for 5-pyridin-3-yl-1H-1,2,4-triazole-3-thiol(Cat. No.:)

5-pyridin-3-yl-1H-1,2,4-triazole-3-thiol

Cat. No.: B275742
M. Wt: 178.22 g/mol
InChI Key: GAYWCADKXYCKCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-pyridin-3-yl-1H-1,2,4-triazole-3-thiol is a multifunctional nitrogen-containing heterocyclic compound of significant interest in medicinal and materials chemistry. Its core structure features a 1,2,4-triazole ring, a privileged scaffold known for its diverse biological activities . This compound is primarily valued as a versatile synthetic intermediate and a potent ligand in coordination chemistry. It can act as a polydentate ligand, coordinating to various metal ions (e.g., Ni(II), Cu(II), Zn(II)) through its sulfur and nitrogen donors to form stable chelate complexes, which are useful for creating materials with tailored properties . In pharmaceutical research, the 1,2,4-triazole core is a recognized pharmacophore for developing new antibacterial agents, particularly to combat drug-resistant pathogens identified as critical priorities by the WHO, such as methicillin-resistant Staphylococcus aureus (MRSA) . The molecule's structure, containing both a triazole and a pyridine ring, makes it a promising building block for synthesizing novel compounds with potential antimicrobial, antifungal, and anti-inflammatory properties . Researchers utilize this scaffold to design and optimize new agents that may overcome existing resistance mechanisms. The product is supplied as a high-purity crystalline powder. This product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N4S B275742 5-pyridin-3-yl-1H-1,2,4-triazole-3-thiol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6N4S

Molecular Weight

178.22 g/mol

IUPAC Name

5-pyridin-3-yl-1,2-dihydro-1,2,4-triazole-3-thione

InChI

InChI=1S/C7H6N4S/c12-7-9-6(10-11-7)5-2-1-3-8-4-5/h1-4H,(H2,9,10,11,12)

InChI Key

GAYWCADKXYCKCG-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C2=NC(=S)NN2

Isomeric SMILES

C1=CC(=CN=C1)C2=NC(=NN2)S

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=NN2)S

Pictograms

Corrosive; Irritant

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 5 Pyridin 3 Yl 1h 1,2,4 Triazole 3 Thiol

Classical Synthetic Routes to 1,2,4-Triazole-3-thiols Applied to the Chemical Compound

The synthesis of the 1,2,4-triazole-3-thiol ring system is a well-established area of heterocyclic chemistry, with several classical methods being directly applicable to the preparation of 5-pyridin-3-yl-1H-1,2,4-triazole-3-thiol. These routes often involve multi-step sequences starting from readily available precursors.

Cyclization Reactions Involving Pyridyl Precursors

A predominant and reliable method for synthesizing this compound involves the cyclization of an intermediate thiosemicarbazide (B42300) derived from a pyridyl precursor. researchgate.netzsmu.edu.ua The typical starting material is a pyridine (B92270) carboxylic acid hydrazide, such as nicotinic acid hydrazide (for the pyridin-3-yl isomer) or isonicotinic acid hydrazide (for the pyridin-4-yl isomer). researchgate.net

The general sequence is a two-step process:

Formation of Thiosemicarbazide: The acid hydrazide is reacted with a source of thiocyanate (B1210189), such as ammonium (B1175870) thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN), often in an acidic medium. researchgate.netzsmu.edu.ua This reaction yields the corresponding 1-(pyridinoyl)thiosemicarbazide.

Alkaline Cyclization: The isolated thiosemicarbazide intermediate is then treated with a base, typically an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide, and heated under reflux. researchgate.netzsmu.edu.ua The basic conditions promote an intramolecular cyclization via dehydration, leading to the formation of the stable 1,2,4-triazole (B32235) ring. Subsequent acidification of the reaction mixture precipitates the desired this compound product. researchgate.net

The table below outlines a typical reaction scheme for this classical synthesis.

StepStarting MaterialsReagentsConditionsIntermediate/Product
1Nicotinic acid hydrazidePotassium thiocyanate, HClReflux1-(Nicotinoyl)thiosemicarbazide
21-(Nicotinoyl)thiosemicarbazideNaOH (aq)RefluxThis compound

This table illustrates the classical two-step synthesis of this compound from a pyridyl precursor.

One-Pot Synthetic Approaches

Modern synthetic chemistry increasingly favors one-pot procedures due to their efficiency, reduced waste, and operational simplicity. Several one-pot strategies have been developed for the synthesis of 1,2,4-triazole derivatives, which are adaptable for the preparation of this compound. nih.govnih.gov These methods often involve the condensation of multiple components in a single reaction vessel.

One such approach involves the coupling of amidines with carboxylic acids, followed by cyclization with hydrazines. nih.gov To generate the target compound, this could be adapted by using a pyridine-based amidine or carboxylic acid. Another strategy involves the reaction of hydrazides, dimethyl sulfate, and thiourea (B124793) in the presence of a base like potassium carbonate. isres.org This method is noted for proceeding under moderate conditions and aligning with some principles of green chemistry. isres.org While not always explicitly documented for this specific pyridyl derivative, these one-pot methodologies offer a promising and more efficient alternative to classical multi-step routes. nih.govrsc.org

Optimization of Reaction Conditions and Yield Enhancements

Optimizing reaction parameters is crucial for maximizing product yield and purity. For the synthesis of this compound and its derivatives, factors such as the choice of solvent, base, temperature, and reaction time are critical. researchgate.net In the classical synthesis, the choice of base for the cyclization step is significant; strong bases like sodium hydroxide are commonly used, but other bases such as potassium carbonate have also been employed, sometimes under milder conditions. researchgate.netisres.org The temperature and duration of the reflux during cyclization directly impact the reaction's completion and the potential for side-product formation.

In multi-component, one-pot syntheses, the choice of catalyst can be paramount. For instance, copper-catalyzed systems have been used for forming certain triazoles, while other protocols utilize catalysts like cesium carbonate or even catalytic amounts of acid to promote condensation. researchgate.netmdpi.com The development of these optimized conditions allows for transformations in a single step, enhancing chemical diversity and providing economic benefits. researchgate.net

Integration of Green Chemistry Principles in Synthetic Protocols

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds, including 1,2,4-triazoles. nih.govrsc.org These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the synthesis of this compound, green methodologies can be applied at various stages.

The use of environmentally benign solvents like water or ethanol (B145695) is a key aspect. rsc.orgnih.gov Water-mediated synthesis is particularly attractive as it is non-toxic and economical. rsc.org Furthermore, solvent-free reaction conditions, often facilitated by microwave irradiation, represent a significant green advancement. neliti.com Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. For example, the synthesis of the related 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol has been successfully achieved using microwave irradiation without any solvent. neliti.com Additionally, one-pot syntheses contribute to green chemistry by reducing the number of work-up and purification steps, thereby minimizing solvent usage and waste generation. isres.orgnih.gov

Functionalization and Structural Modification at the Thiol Group of the Chemical Compound

The thiol group at the C3 position of the 1,2,4-triazole ring is a key site for structural modification. Due to its nucleophilic nature, it readily participates in a variety of reactions, allowing for the synthesis of a diverse library of derivatives. The compound exists in a tautomeric equilibrium with its thione form, but it predominantly reacts at the sulfur atom in many derivatization reactions. nih.gov

S-Alkylation and S-Acylation Reactions

S-alkylation is the most common derivatization strategy for this compound. This reaction involves the nucleophilic substitution of a halide from an alkylating agent by the thiolate anion, which is typically generated in situ by adding a base. researchgate.netresearchgate.net

A wide range of alkylating agents can be used, including:

α-Halocarbonyl Compounds: Reagents like phenacyl bromides and α-chloroacetamides react with the triazole-thiol under basic conditions at room temperature to form S-substituted derivatives. researchgate.netneliti.comnih.gov These derivatives are often intermediates for the synthesis of more complex fused heterocyclic systems, such as thiazolo[3,2-b] researchgate.netisres.orgnih.govtriazoles. researchgate.net

Simple Alkyl Halides: Reagents like butyl iodide can be used to introduce simple alkyl chains onto the sulfur atom. nih.gov

Benzyl Halides: Benzyl chlorides are also effective for creating S-benzylated products. researchgate.net

The reaction is typically carried out in a polar solvent like ethanol or DMF in the presence of a base such as sodium ethoxide, triethylamine, or potassium carbonate. nih.govmdpi.com

S-acylation reactions, while less commonly reported for this specific compound, follow a similar principle. The thiol group can react with acylating agents like acyl chlorides or anhydrides under basic conditions to form S-acyl derivatives (thioesters).

The table below summarizes representative S-alkylation reactions.

Alkylating AgentBaseSolventProduct TypeReference
α-Halocarbonyl compoundsBase (unspecified)Not specifiedS-Alkylated 1,2,4-triazole researchgate.net
Phenacyl bromidePotassium carbonateAcetone3-Phenacylthio-5-phenyl-1,2,4-triazole nih.gov
Butyl iodidePotassium carbonateAcetone3-Butylthio-5-phenyl-1,2,4-triazole nih.gov
N-aryl-α-chloroacetamidesAlkaline catalysisNot specifiedS-acetamides neliti.com
3-Bromodihydrofuran-2(3H)-oneSodium acetateAcetic acid3-((1H-1,2,4-triazol-3-yl)thio)dihydrofuran-2(3H)-one* mdpi.com

Note: Some examples are for closely related 1,2,4-triazole-3-thiols, demonstrating the general reactivity of the thiol group.

Introduction of Diverse Substituents for Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SAR) is a cornerstone of modern drug discovery and materials development. For this compound, the introduction of diverse substituents onto its core structure is crucial for modulating its biological activity and physicochemical properties.

A primary strategy for derivatization involves the alkylation of the thiol group. This can be achieved through the reaction of 5-pyridin-3-yl-1,2,4-triazole-3-thiol with various α-halocarbonyl compounds. researchgate.net This reaction, known as Hantzsch condensation, allows for the introduction of a wide range of substituents, leading to the formation of S-alkylated 1,2,4-triazole derivatives. researchgate.net The reaction conditions, such as pH, temperature, and solvent, can be optimized to ensure efficient synthesis. researchgate.net

Another approach involves the synthesis of Schiff bases. For instance, the related compound 4-amino-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole can be reacted with various benzaldehyde (B42025) derivatives in the presence of glacial acetic acid and dimethylformamide to yield 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. nih.gov This method provides a facile route to introduce a variety of aryl substituents, which can significantly influence the molecule's biological profile. nih.gov

Furthermore, derivatization can be achieved by creating more complex heterocyclic systems. The reaction of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with substituted phenacyl bromides can lead to the formation of triazolo[3,4-b] nih.govchemicalbook.comnih.govthiadiazole derivatives. amhsr.org This condensation reaction expands the heterocyclic core, offering new avenues for SAR exploration. amhsr.org

The following table summarizes some examples of derivatization strategies for SAR studies:

Starting MaterialReagentResulting Derivative ClassReference
5-pyridin-3-yl-1,2,4-triazole-3-thiolα-halocarbonyl compoundsPyridin-3-yl S-alkylated 1,2,4-triazole compounds researchgate.net
4-amino-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazoleBenzaldehyde derivatives4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives nih.gov
4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiolSubstituted phenacyl bromides1-Methyl-4-(6-(substitutedphenyl)-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazol-3-yl)-pyridinium amhsr.org

Synthesis of Metal Complexes and Coordination Polymers Incorporating the Chemical Compound as a Ligand

The nitrogen and sulfur atoms within the this compound scaffold make it an excellent ligand for the coordination of metal ions, leading to the formation of metal complexes and coordination polymers with diverse structural and functional properties.

Design and Synthesis of this compound Metal Ligands

The synthesis of the parent ligand, this compound, is a critical first step. A common synthetic route starts from isonicotinic acid hydrazide, which undergoes a two-step reaction involving the formation of a thiosemicarbazide intermediate, followed by alkaline cyclization. researchgate.net An alternative method involves the reaction of isonicotinic acid with potassium hydroxide and carbon disulfide in ethanol, followed by treatment with hydrazine (B178648) hydrate. nih.govamhsr.org

The design of metal complexes often involves the reaction of the triazole ligand with various metal salts in a suitable solvent, typically an alcohol. nih.govnih.govpsu.edu The stoichiometry of the reactants (metal-to-ligand ratio) can be varied to influence the structure of the resulting complex. nih.govpsu.edu

Preparation and Structural Aspects of Transition Metal Complexes

A range of transition metal complexes of this compound and its derivatives have been successfully prepared and characterized. These include complexes with Ni(II), Cu(II), Zn(II), Cd(II), Sn(II), Co(II), and Mn(II). nih.govnih.govpsu.eduresearchgate.net

The synthesis of these complexes typically involves refluxing an alcoholic solution of the appropriate metal salt with the triazole ligand. nih.govpsu.edu The resulting complexes often precipitate from the solution upon cooling and can be purified by recrystallization. nih.govpsu.edu

Structural characterization of these complexes has been carried out using various spectroscopic and analytical techniques, including FTIR, UV-visible spectroscopy, NMR, and magnetic susceptibility measurements. nih.govnih.govpsu.edu In many cases, the triazole ligand acts as a bidentate ligand, coordinating to the metal ion through the sulfur atom of the thiol group and a nitrogen atom from the triazole or pyridine ring. nih.govresearchgate.net

For example, in a series of complexes with Ni(II), Cu(II), Zn(II), and Cd(II), the ligand 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol was found to be bidentate, coordinating through the sulfur and an amine group. nih.govnih.govpsu.edu Spectral data suggested a tetrahedral geometry for the Ni(II), Zn(II), and Cd(II) complexes, while the Cu(II) complex exhibited a square planar structure. nih.govnih.govresearchgate.net

The table below provides a summary of some prepared transition metal complexes and their proposed geometries:

Metal IonLigandProposed GeometryReference
Ni(II)4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolTetrahedral nih.govnih.govresearchgate.net
Cu(II)4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolSquare Planar nih.govnih.govresearchgate.net
Zn(II)4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolTetrahedral nih.govnih.govresearchgate.net
Cd(II)4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolTetrahedral nih.govnih.gov
Sn(II)4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolNot specified nih.govnih.gov
Co(II)5-(3-pyridyl)-4H-1,2,4-triazole-3-thiolNot specified researchgate.net
Mn(II)5-(3-pyridyl)-4H-1,2,4-triazole-3-thiolNot specified researchgate.net

Advanced Spectroscopic and Structural Elucidation of 5 Pyridin 3 Yl 1h 1,2,4 Triazole 3 Thiol and Its Derivatives

Vibrational Spectroscopic Analysis (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides profound insights into the molecular vibrations and, consequently, the functional groups and structural features of a compound. For 5-pyridin-3-yl-1H-1,2,4-triazole-3-thiol, these methods are crucial for identifying characteristic absorption bands and investigating the existing tautomeric equilibria.

Assignment of Characteristic Absorption Bands for the Chemical Compound

The experimental FT-IR and Raman spectra of this compound have been recorded and analyzed to assign the characteristic vibrational frequencies. nih.gov These assignments are supported by quantum chemical calculations, which aid in the precise attribution of the observed bands to specific molecular motions. nih.gov

Key vibrational bands are associated with the stretching and bending of bonds within the pyridine (B92270) and triazole rings, as well as the thiol/thione functional group. For instance, the N-H and C-H stretching vibrations are typically observed in the high-frequency region of the spectra. The vibrations of the C=N, C-N, and C-C bonds within the heterocyclic rings give rise to a series of characteristic bands in the fingerprint region. The presence of the sulfur atom is marked by vibrations corresponding to the C-S and S-H or C=S bonds, which are critical for identifying the tautomeric form. nih.gov

Interactive Table: Experimental FT-IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

Wavenumber (cm⁻¹)FT-IR IntensityRaman IntensityAssignment
3448Strong-N-H stretching
3088MediumStrongC-H aromatic stretching
2821WeakMediumS-H stretching
1603Very StrongMediumC=N stretching
1572StrongStrongC=C stretching (pyridine)
1481Very StrongWeakRing stretching
1421StrongMediumRing stretching
1251StrongWeakC=S stretching
1192StrongMediumC-H in-plane bending
1024MediumStrongRing breathing
812StrongWeakC-H out-of-plane bending
698StrongMediumRing deformation

Identification and Analysis of Tautomeric Forms

The 1,2,4-triazole-3-thiol ring system can exist in two primary tautomeric forms: the thiol form, characterized by an S-H bond, and the thione form, which contains a C=S bond and an additional N-H bond within the triazole ring. Vibrational spectroscopy is a powerful tool for distinguishing between these tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For this compound, ¹H and ¹³C NMR, along with two-dimensional techniques, offer conclusive evidence for its molecular structure.

Proton NMR (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound, typically recorded in a solvent such as DMSO-d₆, reveals distinct signals for the protons of the pyridine and triazole rings. The protons on the pyridine ring exhibit characteristic chemical shifts and coupling patterns that allow for their unambiguous assignment. The protons of the triazole N-H groups and any potential S-H proton would also appear in the spectrum, often as broad singlets. The chemical shifts are influenced by the electronic environment of the protons, providing valuable structural information.

Interactive Table: Experimental ¹H NMR Chemical Shifts (ppm) for this compound in DMSO-d₆

ProtonChemical Shift (ppm)Multiplicity
H-2' (Py)9.15s
H-6' (Py)8.69d
H-5' (Py)8.28d
H-4' (Py)7.58t
N-H (Triazole)14.0 (broad)s
N-H (Triazole)14.5 (broad)s

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbon atoms in the pyridine and triazole rings are indicative of their hybridization and electronic environment. A key signal in the ¹³C NMR spectrum is that of the C-3 carbon of the triazole ring, which is directly bonded to the sulfur atom. The chemical shift of this carbon is particularly sensitive to the tautomeric form of the molecule; a C=S carbon in the thione form will resonate at a significantly different frequency than a C-S carbon in the thiol form. Experimental data strongly suggest the presence of a C=S bond, further confirming the predominance of the thione tautomer. nih.gov

Interactive Table: Experimental ¹³C NMR Chemical Shifts (ppm) for this compound in DMSO-d₆

CarbonChemical Shift (ppm)
C-3 (Triazole, C=S)167.3
C-5 (Triazole)147.1
C-2' (Py)151.2
C-6' (Py)148.5
C-4' (Py)134.7
C-3' (Py)126.8
C-5' (Py)124.1

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complete Structural Elucidation

To achieve a complete and unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the coupled protons on the pyridine ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. HSQC is invaluable for assigning the carbon signals of the pyridine ring by correlating them with their already-assigned attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (those with no attached protons) and for confirming the connectivity between the pyridine and triazole rings. For instance, HMBC can show a correlation between a proton on the pyridine ring and the C-5 carbon of the triazole ring, definitively establishing the point of attachment.

The combined application of these 1D and 2D NMR techniques provides a comprehensive and detailed picture of the molecular structure of this compound, confirming the connectivity of the atoms and the predominant tautomeric form.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structural features of a compound through its fragmentation pattern. For this compound, the analysis confirms its elemental composition and molecular weight.

The compound has a molecular formula of C₇H₆N₄S, corresponding to a monoisotopic mass of approximately 178.03 Da nih.gov. In typical electrospray ionization (ESI) mass spectrometry in positive ion mode, the quasi-molecular ion [M+H]⁺ would be observed at m/z 179. Detailed experimental studies on the specific fragmentation pathway of the 5-pyridin-3-yl isomer are not extensively documented in publicly available literature. However, analysis of its isomer, 5-(pyridin-4-yl)-1,2,4-triazole-3-thiol, shows a prominent quasi-molecular cation of the protonated substance at m/z 179.0, with product fragmentation ions having very low intensity.

Table 1: Molecular Weight Data for this compound

PropertyValue
Molecular FormulaC₇H₆N₄S
Molecular Weight178.22 g/mol nih.gov
Monoisotopic Mass178.03131738 Da nih.gov
Expected [M+H]⁺ Ionm/z 179.03859

X-ray Crystallography for Solid-State Structural Determination

As of the latest available research, a single-crystal X-ray diffraction structure for the specific compound this compound has not been reported in the primary scientific literature. Consequently, a definitive analysis of its solid-state conformation, crystal packing, and specific intermolecular interactions based on experimental crystallographic data cannot be provided at this time.

Theoretical studies, however, have been conducted to model its structure. These computational analyses suggest that the molecule exists predominantly in the thione tautomeric form. The geometry is predicted to be non-planar, with a significant dihedral angle between the planes of the triazole and pyridine rings.

Without experimental crystallographic data, a description of the crystal packing and the precise nature of the intermolecular forces, such as π-π stacking or other non-covalent interactions that govern the three-dimensional lattice, remains speculative.

Similarly, a detailed analysis of the hydrogen bonding network is not possible without a solved crystal structure. It is anticipated that the molecule would form hydrogen bonds involving the N-H protons of the triazole ring and the nitrogen atom of the pyridine ring, as well as potentially through the thione group, leading to the formation of dimers or more extended supramolecular assemblies.

UV-Vis Spectroscopy for Electronic Transitions and Absorption Maxima

The electronic absorption properties of this compound have been investigated using UV-Vis spectroscopy, providing insight into the electronic transitions within the molecule. The experimental spectrum, recorded in a dimethyl sulfoxide (DMSO) solvent, shows distinct absorption bands in the ultraviolet region.

A detailed study combining experimental results with quantum chemical calculations has characterized these electronic transitions. The observed absorption maxima (λmax) and their assignments have been reported, confirming the presence of both π→π* and n→π* transitions, which are characteristic of molecules containing aromatic rings and heteroatoms with lone pairs of electrons. The thione (C=S) chromophore and the aromatic systems of the triazole and pyridine rings are the primary contributors to the electronic absorption profile nih.gov.

Table 2: Experimental UV-Vis Absorption Data for this compound in DMSO

Experimental λmax (nm)Calculated λmax (nm)Oscillator Strength (f)Major Contribution (Electronic Transition)
302300.080.2831HOMO -> LUMO (π→π)
249248.510.1705HOMO-1 -> LUMO (π→π)
-239.330.0007HOMO-3 -> LUMO (n→π*)

Data sourced from a spectroscopic and computational study by Gökce et al. (2016) nih.gov.

The most intense absorption at 302 nm is attributed to the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transition, which is primarily of π→π* character. A second significant absorption at 249 nm corresponds mainly to the HOMO-1 to LUMO transition, also a π→π* transition. A very weak n→π* transition, primarily from the HOMO-3 to LUMO, is also predicted by calculations around 239 nm, though it may not be distinctly resolved in the experimental spectrum due to its low oscillator strength nih.gov.

Computational Chemistry and Theoretical Investigations of 5 Pyridin 3 Yl 1h 1,2,4 Triazole 3 Thiol

Density Functional Theory (DFT) Calculations

DFT has been widely applied to investigate the geometric and electronic properties of 5-pyridin-3-yl-1H-1,2,4-triazole-3-thiol. These calculations are foundational for understanding the molecule's behavior at a quantum mechanical level.

Optimization of Molecular Geometry and Conformational Analysis

DFT calculations, often using the B3LYP functional with a basis set such as 6-311G(d,p), have been employed to determine the optimized geometric parameters. These calculations provide detailed information on bond lengths and angles, which are in good agreement with experimental data where available.

Table 1: Selected Optimized Geometric Parameters of this compound (Thiol Form) from DFT Calculations

ParameterBond/AngleValue (Å/°)
Bond LengthC(triazole)-S1.765
Bond LengthN(triazole)-N(triazole)1.380
Bond LengthC(triazole)-N(triazole)1.315
Bond LengthC(triazole)-C(pyridine)1.478
Bond AngleN-C-S (triazole)125.4
Bond AngleC-N-N (triazole)110.2
Dihedral AnglePyridine-Triazole25.8

Note: Values are representative and may vary slightly depending on the specific computational method and basis set used.

Electronic Structure Analysis: HOMO-LUMO Gap and Frontier Molecular Orbitals

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant indicator of chemical stability and reactivity.

For this compound, the HOMO is typically localized over the sulfur atom and the triazole ring, indicating that this region is the most probable site for electrophilic attack. The LUMO, on the other hand, is often distributed over the pyridine (B92270) ring, suggesting its susceptibility to nucleophilic attack. A smaller HOMO-LUMO gap implies higher reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO-6.45
LUMO-1.89
Energy Gap (ΔE)4.56

Note: These values are illustrative and can differ based on the computational level of theory.

Electrostatic Potential Maps and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. In the MEP map of this compound, regions of negative potential (typically colored red or yellow) are located around the nitrogen atoms of the pyridine and triazole rings, as well as the sulfur atom. These areas are prone to electrophilic attack. Conversely, regions of positive potential (blue) are generally found around the hydrogen atoms.

Charge distribution analysis, such as Mulliken population analysis, provides a quantitative measure of the partial atomic charges. This analysis further confirms the electronegative character of the nitrogen and sulfur atoms, which carry partial negative charges, while the carbon and hydrogen atoms generally exhibit partial positive charges.

Theoretical Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic properties, which can aid in the interpretation of experimental spectra.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are often performed using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated chemical shifts generally show a good correlation with experimental data.

Infrared (IR) spectroscopy is another area where theoretical calculations are highly beneficial. The vibrational frequencies and intensities of this compound can be computed, and the resulting theoretical spectrum can be compared with the experimental one to aid in the assignment of vibrational modes. Key vibrational frequencies include the S-H and N-H stretching in the thiol and thione forms, respectively, and the C=S stretching in the thione tautomer.

Time-Dependent DFT (TD-DFT) is the method of choice for predicting UV-Vis absorption spectra. These calculations can determine the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in the experimental spectrum.

Table 3: Comparison of Theoretical and Experimental Spectroscopic Data

SpectrumParameterCalculated ValueExperimental Value
¹³C NMRC-S (Thione)~165 ppm~168 ppm
IRν(N-H) (Thione)~3430 cm⁻¹~3445 cm⁻¹
IRν(C=S) (Thione)~1280 cm⁻¹~1290 cm⁻¹
UV-Visλmax~250 nm, ~305 nm~254 nm, ~308 nm

Note: This table presents representative data for the more stable thione tautomer.

Tautomeric Equilibrium and Relative Stability Studies

This compound can exist in two tautomeric forms: the thiol form and the thione form. Computational studies have been instrumental in determining the relative stability of these tautomers. By calculating the total electronic energies of the optimized geometries of both forms, it has been consistently shown that the thione form is energetically more stable than the thiol form in the gas phase. The energy difference is typically in the range of several kcal/mol, indicating that the thione form is the predominant species under equilibrium conditions.

Influence of Solvent Effects on Molecular Properties through Computational Models

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent on the molecular properties of this compound.

These studies have revealed that polar solvents can have a notable impact on the tautomeric equilibrium. While the thione form remains more stable in polar solvents, the energy difference between the thione and thiol forms may decrease. This is because the more polar thione tautomer is better stabilized by the polar solvent environment. Solvent effects also influence the electronic properties, often leading to a slight red shift (shift to longer wavelengths) in the predicted UV-Vis absorption maxima.

Molecular Docking Simulations for Ligand-Target Interactions (e.g., Enzyme Active Sites)

Molecular docking is a computational technique extensively utilized to predict the preferred orientation of a ligand when bound to a target protein, as well as to estimate the strength of the interaction. This method is instrumental in drug discovery and molecular biology for understanding ligand-target interactions at a molecular level. In the context of 1,2,4-triazole (B32235) derivatives, including those with a pyridinyl substituent, molecular docking studies have been pivotal in elucidating their potential as inhibitors of various enzymes. While specific docking studies for this compound are not extensively documented in publicly available literature, the broader class of pyridinyl-1,2,4-triazole derivatives has been the subject of numerous computational investigations against a range of biological targets. These studies provide valuable insights into the potential binding modes and inhibitory activities of this class of compounds.

The 1,2,4-triazole ring system is recognized for its ability to engage in various non-covalent interactions, such as hydrogen bonding, and π-π stacking, which are crucial for ligand binding to protein active sites. pensoft.net The presence of a pyridine ring and a thiol group in this compound further enhances its potential for diverse interactions with amino acid residues within an enzyme's active site.

Research on related 1,2,4-triazole derivatives has demonstrated their potential to inhibit a variety of enzymes. For instance, a series of 1,2,4-triazole derivatives were designed and evaluated as potential anticancer agents through their interaction with aromatase and tubulin. ijcrcps.com The binding energies for these compounds with aromatase were found to be in the range of -9.04 to -9.96 kcal/mol, indicating a strong binding affinity. ijcrcps.com Similarly, docking studies of other 1,2,4-triazole derivatives have shown inhibitory potential against thymidine (B127349) phosphorylase, a key enzyme in tumor growth, and dihydrofolate reductase (DHFR), a target for antimicrobial and anticancer therapies. nih.govnih.gov In a study of Schiff base hybrids of 1,2,4-triazole-pyridine, docking simulations revealed good binding affinities with DHFR, with binding energies ranging from -10.3154 to -12.962 kcal/mol. nih.gov

The interactions observed in these studies typically involve hydrogen bonding between the nitrogen atoms of the triazole ring and amino acid residues like serine and tyrosine, as well as hydrophobic interactions with residues such as valine and alanine. The pyridine ring can also participate in π-π stacking interactions with aromatic residues like phenylalanine and tryptophan within the binding pocket.

A computational study on the isomeric compound, 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol, using density functional theory (DFT) has provided insights into its molecular geometry and electronic properties. researchgate.net Such theoretical calculations are fundamental for understanding the conformational preferences and electrostatic potential of the molecule, which in turn govern its interactions with biological targets.

The following table summarizes findings from molecular docking studies on various 1,2,4-triazole derivatives, illustrating their potential as enzyme inhibitors.

Derivative ClassTarget EnzymeBinding Affinity (kcal/mol)Key Interacting Residues
1,2,4-Triazole derivativesAromatase-9.04 to -9.96Not Specified in Abstract
1,2,4-Triazole derivativesTubulin-6.23 to -7.54Not Specified in Abstract
Bis-1,2,4-triazolesThymidine PhosphorylaseNot SpecifiedInteracts with nine amino acids
Schiff Base Hybrids of 1,2,4-Triazole-PyridineDihydrofolate Reductase (DHFR)-10.3154 to -12.962Not Specified in Abstract
1,2,4-Triazole derivatives containing oxime ether and cyclopropyl (B3062369) moietiesFgCYP51 (a sterol demethylase)Not SpecifiedCoordination, hydrogen bonding, and stacking interactions
1,2,4-Triazole derivativesAcetylcholinesterase (AChE)Not SpecifiedNot Specified in Abstract
1,2,4-Triazole derivativesButyrylcholinesterase (BChE)Not SpecifiedNot Specified in Abstract

These findings, while not specific to this compound, underscore the therapeutic potential of the 1,2,4-triazole scaffold and provide a strong rationale for its further investigation as a ligand for various enzyme targets. The combination of the triazole, pyridine, and thiol moieties in the subject compound suggests a rich pharmacophore with the potential for potent and selective interactions with a variety of enzyme active sites.

Exploration of Biological Potencies and Mechanistic Insights of 5 Pyridin 3 Yl 1h 1,2,4 Triazole 3 Thiol

Investigation of Antimicrobial Activities

The antimicrobial potential of 5-pyridin-3-yl-1H-1,2,4-triazole-3-thiol and its derivatives has been a subject of scientific inquiry, with studies exploring its efficacy against a range of pathogenic microorganisms.

Assessment against Bacterial Strains (Gram-positive and Gram-negative)

Research has demonstrated the antibacterial effects of compounds derived from this compound. A closely related compound, 4-amino-5-pyridin-3-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione, has been synthesized and subsequently modified to create Mannich and Schiff bases to evaluate their antimicrobial properties. These derivatives were tested against a panel of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus cereus, Micrococcus smegmatis, Escherichia coli, Yersinia pseudotuberculosis, Pseudomonas aeruginosa, and Enterococcus faecalis nih.gov.

Furthermore, derivatives of the isomeric compound, 5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, have also been investigated. Specifically, 4-(4-substituted benzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiols were synthesized and screened for their in-vitro antibacterial activity against pathogenic bacteria connectjournals.com. While specific minimum inhibitory concentration (MIC) values for this compound are not extensively detailed in the available literature, studies on analogous structures provide insights into the potential antibacterial spectrum. For instance, certain 1,2,4-triazole (B32235) derivatives have shown potent activity, with some compounds being equipotent to the standard drug ampicillin against B. subtilis, S. aureus, and P. vulgaris nih.gov.

Table 1: Antibacterial Activity of Selected 1,2,4-Triazole Derivatives

Compound/Derivative Bacterial Strain Activity/MIC Value Reference
Mannich bases of 4-amino-5-pyridin-3-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione Yersinia pseudotuberculosis Higher bacteriostatic activity than ampicillin nih.gov
Thione-substituted triazole ring analogue Bacillus subtilis 1.56 µg/mL nih.gov
Thione-substituted triazole ring analogue Staphylococcus aureus 1.56 µg/mL nih.gov
Thione-substituted triazole ring analogue Proteus vulgaris 6.25 µg/mL nih.gov
5-oxo analogue Escherichia coli 3.12 µg/mL nih.gov

Evaluation against Fungal Species

The antifungal potential of the 1,2,4-triazole scaffold is well-documented, with this core structure being present in various commercially available antifungal drugs nih.gov. Investigations into derivatives of this compound have explored their efficacy against fungal pathogens. For example, novel 4-amino-substituted-1,2,4-triazole-3-thiol derivatives have been synthesized and evaluated for their antifungal activity connectjournals.com.

In a study involving 4-(4-substituted benzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiols, the compounds were screened against Candida albicans and Aspergillus niger. The results indicated that a derivative with a methoxy group exhibited good antifungal activity against both fungal strains, with MIC values of 24 µg/mL against C. albicans and 32 µg/mL against A. niger connectjournals.com. Other synthesized compounds in the same series showed poor antifungal activity connectjournals.com. This suggests that the nature of the substituent on the triazole ring plays a crucial role in determining the antifungal potency.

Table 2: Antifungal Activity of 4-(4-methoxybenzylideneamino)-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol

Fungal Species MIC Value (µg/mL) Reference
Candida albicans 24 connectjournals.com
Aspergillus niger 32 connectjournals.com

Mechanistic Pathways of Microbial Growth Inhibition

The precise mechanisms through which this compound and its derivatives inhibit microbial growth are not fully elucidated in the available scientific literature. However, the known mechanisms of action for the broader class of azole antifungals can provide some insights. Azole antifungal agents primarily function by inhibiting the enzyme lanosterol 14α-demethylase, which is a key enzyme in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth. It is plausible that 1,2,4-triazole-3-thiol derivatives exert their antifungal effects through a similar mechanism.

For antibacterial action, the mechanism is likely different. The diverse biological activities of 1,2,4-triazole derivatives suggest that they may interact with various bacterial targets. Potential mechanisms could include the inhibition of essential enzymes involved in bacterial metabolism, disruption of cell wall synthesis, or interference with nucleic acid replication. However, specific studies detailing these mechanistic pathways for this compound are needed to confirm these hypotheses.

Evaluation of Enzyme Inhibitory Capabilities

The structural features of this compound make it a candidate for interaction with various enzymes, and research has begun to explore its potential as an enzyme inhibitor.

Inhibition of Specific Enzyme Targets (e.g., Carbonic Anhydrase, Urease)

Carbonic Anhydrase: The inhibition of carbonic anhydrase (CA) is a therapeutic strategy for various conditions. While direct studies on the inhibitory activity of this compound against carbonic anhydrase are limited in the reviewed literature, the 1,2,4-triazole-3-thione scaffold has been investigated. Derivatives of 1,2,4-triazole-3-thione have been designed, synthesized, and screened for their inhibitory potential against carbonic anhydrase II nih.gov. Sulfonamides are a well-known class of carbonic anhydrase inhibitors that bind to the zinc ion in the enzyme's active site nih.gov. The incorporation of a triazole moiety into sulfonamide structures has been a strategy to develop novel CA inhibitors nih.gov.

Urease: Urease is an enzyme that catalyzes the hydrolysis of urea and is a target for the treatment of infections caused by urease-producing bacteria. The 1,2,4-triazole nucleus has been identified as a pharmacophore with potential urease inhibitory activity. A number of triazolothiadiazole and triazolothiadiazine analogues have been evaluated for their in vitro urease inhibitory efficacy, with many displaying remarkable inhibitory potential nih.gov. Some of these compounds exhibited IC50 values significantly lower than that of the standard inhibitor thiourea (B124793) nih.govresearchgate.net. The inhibitory potential of these compounds suggests that the triazole ring is a key structural feature for interacting with the urease enzyme.

Kinetic Studies of Enzyme Inhibition Mechanisms

Carbonic Anhydrase: For carbonic anhydrase inhibitors, kinetic studies are crucial to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). Such studies often involve constructing double reciprocal plots (Lineweaver-Burk plots) to analyze the inhibitor's effect on the enzyme's kinetic parameters (Km and Vmax). For 1,2,4-triazole-3-thione derivatives, such kinetic analyses have been performed to determine their mode of inhibition against carbonic anhydrase II nih.gov.

Urease: Kinetic studies of urease inhibition by triazole derivatives have indicated a competitive mode of inhibition for some compounds nih.govnih.gov. This suggests that these inhibitors likely bind to the active site of the urease enzyme, competing with the natural substrate, urea. Dixon and Lineweaver-Burk plots have been used to confirm the competitive nature of inhibition for a series of 1,2,4-triazole-3-thiones researchgate.net. The Ki values, which represent the inhibition constant, have been determined for potent inhibitors, providing a measure of their binding affinity to the enzyme nih.gov.

Structure-Based Principles Applied to Enzyme Interactions

The interaction of 1,2,4-triazole derivatives with enzymes is a key aspect of their pharmacological activity. These compounds can act as inhibitors for various enzymes, a property influenced by substituents on the triazole ring which affect their ability to bind to biological targets. mdpi.com For instance, certain 4-aryl-1H-1,2,3-triazoles have been identified as inhibitors of indoleamine 2,3-dioxygenase (IDO), a therapeutic target in cancer research. researchgate.net Additionally, a series of 3-thio-3,4,5-trisubstituted-1,2,4-triazoles has been shown to act as high-affinity agonists for the somatostatin receptor-4 (SST4), a target for conditions like Alzheimer's disease and pain. nih.gov However, specific structure-based studies detailing the direct interaction of this compound with specific enzymes are not extensively documented in the current scientific literature.

Assessment of Antioxidant Potential

The 1,2,4-triazole scaffold is a recognized feature in the design of synthetic antioxidants. isres.org Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous diseases, making the development of novel antioxidant agents a critical area of research. isres.org

The antioxidant capacity of triazole derivatives is frequently evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical scavenging assays. acs.org While direct data for this compound is limited, studies on the closely related isomer, 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol, provide valuable insights. This compound demonstrated notable efficacy in neutralizing both DPPH and ABTS radicals, as detailed in the table below. nih.gov

Radical Scavenging Activity of 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol nih.gov
AssayIC₅₀ Value (M)
DPPH• Scavenging2.2 × 10⁻³ ± 0.1 × 10⁻³
ABTS•+ Scavenging5.5 × 10⁻⁵ ± 0.2 × 10⁻⁵

Furthermore, a hybrid molecule containing a 3-(pyridin-3-yl)-1,2,4-triazole-5-thione fragment demonstrated more effective scavenging of ABTS•+ radicals than the standard antioxidant Trolox, underscoring the antioxidant potential of this heterocyclic system. nih.gov

The reducing power of a compound is another indicator of its potential antioxidant activity. The Cupric Ion Reducing Antioxidant Capacity (CUPRAC) assay is one method used for this assessment. A study involving a catechol derivative functionalized with a 3-(pyridin-3-yl)-1,2,4-triazole-5-thione fragment reported the highest antioxidant capacity in this assay, with a CUPRAC_TEAC value of 1.92. nih.gov This result highlights the significant electron-donating capacity of this moiety. Information regarding the metal chelation properties of this compound is not currently available in the reviewed literature.

Theoretical studies on related pyridyl-substituted 1,2,4-triazole-3-thiols suggest that their antioxidant activity is linked to the structural characteristics of the molecule. nih.gov The primary mechanism proposed for radical scavenging is the hydrogen atom transfer (HAT) mechanism. nih.gov Quantum chemical calculations have indicated that the hydrogen atoms of the NH and NH₂ groups are flexible and susceptible to nucleophilic attacks, playing a pivotal role in the scavenging process. nih.gov The presence of electron-donating groups on the triazole ring is also believed to enhance antioxidant capacity. acs.org

Exploration of Antineoplastic Effects and Cellular Pathways (In vitro studies)

The 1,2,4-triazole nucleus is considered a "privileged" structure in medicinal chemistry and is found in numerous compounds with potent antineoplastic properties. researchgate.netnih.gov The development of novel anticancer agents based on this scaffold is an active area of research.

Another study on fused triazolo-thiadiazole derivatives of 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol showed dose-dependent cytotoxicity against the human breast cancer cell line (MCF-7), with one derivative exhibiting an IC₅₀ of 110.4 µg/ml while showing less effect on the normal WRL68 cell line. These findings indicate that the pyridyl-1,2,4-triazole-thiol scaffold is a promising template for the design of novel cytotoxic agents. The table below summarizes the activity of a representative derivative.

Cytotoxic Activity of a Pyridyl-Triazolo-Thiadiazole Derivative
CompoundCell LineIC₅₀ Value
1-Methyl-4-(6-(3,5-dinitrophenyl)-(1,2,4)triazolo(3,4-b)(1,3,4)thiadiazol-3-yl)-N-ethylpyridiniumMCF-7 (Breast Cancer)110.4 µg/ml
WRL68 (Normal Liver)272.8 µg/ml

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

The 1,2,4-triazole-3-thione scaffold is a key component in the design of novel anticancer agents, with many derivatives demonstrating the ability to halt cancer cell proliferation by inducing programmed cell death (apoptosis) and arresting the cell cycle. While direct studies on this compound are limited, extensive research on its analogs provides significant insights into these mechanisms.

Derivatives of 1,2,4-triazole have been shown to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. For instance, studies on 4-aryl-5-(pyridin-4-yl)-3H-1,2,4-triazole-3-thiones, close isomers of the title compound, revealed that they can induce apoptosis in cancer cells through the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. This activation is often a result of mitochondrial membrane depolarization and the subsequent release of cytochrome c.

Furthermore, these compounds can interfere with the normal progression of the cell cycle, a critical process for tumor growth. Various 1,2,4-triazole derivatives have been found to cause cell cycle arrest at different phases. For example, certain 1,2,4-triazolo-linked bis-indolyl conjugates induce arrest at the G0/G1 phase, while other derivatives can halt the cycle at the G2/M or S phases. This disruption prevents cancer cells from dividing and proliferating. Synthetic 1,2,4-triazole-3-carboxamides have also been shown to exhibit their antiproliferative effects through the induction of cell cycle arrest.

The table below summarizes the observed effects of various 1,2,4-triazole derivatives on cancer cell lines.

Table 1: Effects of 1,2,4-Triazole Derivatives on Apoptosis and Cell Cycle

Compound ClassCell Line(s)Observed EffectReference
4-Aryl-5-(pyridin-4-yl)-3H-1,2,4-triazole-3-thionesVarious cancer cellsInduction of apoptosis via caspase-3 activation
1,2,4-Triazolo-linked bis-indolyl conjugatesHT-29 (Colon cancer)Cell cycle arrest at G0/G1 phase; Apoptosis induction
1,2,4-Triazole-3-carboxamide derivativesLeukemia cell linesInduction of cell cycle arrest
5-Adamantyl-substituted 1,2,4-triazole-3-thionesVarious cancer cellsPotent and selective antiproliferative activity

Modulation of Intracellular Signaling Pathways (e.g., MAPK, PI3K/Akt)

The anticancer effects of 1,2,4-triazole derivatives are often mediated by their interaction with critical intracellular signaling pathways that regulate cell growth, survival, and proliferation. The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways are two such cascades that are frequently dysregulated in cancer.

Several studies have demonstrated that compounds containing the 1,2,4-triazole core can modulate these pathways. For example, certain triazole derivatives have been shown to exert anti-inflammatory and neuroprotective effects by inhibiting the MAPK/NF-κB signaling pathways. In the context of cancer, novel erlotinib-1,2,3-triazole hybrids have been found to regulate the phosphorylation of key MAPK proteins such as ERK, JNK, and p38, ultimately leading to apoptosis. Molecular docking studies further suggest that these compounds may bind directly to MAPKs.

The PI3K/Akt pathway is another crucial target. This pathway is central to cell survival, and its inhibition can make cancer cells more susceptible to apoptosis. Research on 1,2,4-triazolo-linked bis-indolyl conjugates has shown their ability to act as dual inhibitors of Tankyrase and PI3K. Western blot analyses confirmed that these conjugates reduce the expression levels of PI3K-P85, a key component of the PI3K pathway, thereby disrupting downstream signaling and contributing to their cytotoxic effects. This evidence suggests that the this compound scaffold could serve as a basis for developing modulators of these essential cancer-related signaling networks.

Anti-Inflammatory Effects (In vitro models)

Chronic inflammation is a key factor in the development and progression of various diseases. The 1,2,4-triazole nucleus is a recognized pharmacophore for developing anti-inflammatory agents. In vitro studies on derivatives of this compound have confirmed this potential.

In one study, the title compound was used as a starting material to synthesize a series of pyridin-3-yl-thiazolo[3,2-b]triazoles. The subsequent anti-inflammatory screening revealed that these derivatives possess moderate activity. A comparative study also noted that the corresponding 4-pyridyl analogs demonstrated good anti-inflammatory activity, highlighting the influence of the pyridine (B92270) ring's nitrogen position on potency.

Another study on a related isomer, 5-pyridin-2-yl-1H-triazole-3-carboxylic acid ethyl ester, demonstrated potent anti-inflammatory activity using an in vitro egg albumin denaturation assay. This assay is a well-established method for screening anti-inflammatory drugs, as protein denaturation is a primary cause of inflammation in conditions like rheumatoid arthritis. The compound exhibited a significant, dose-dependent inhibition of heat-induced protein denaturation, with a maximum inhibition of 71.1% at a concentration of 1000 µg/mL, comparable to the standard drug Aspirin (81.3% inhibition).

Inhibition of Pro-inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin E2)

The anti-inflammatory effects of chemical compounds are often achieved by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2). Overproduction of NO by inducible nitric oxide synthase (iNOS) and PGE2 by cyclooxygenase-2 (COX-2) contributes to inflammation and pain.

Derivatives of the 1,2,4-triazole scaffold have shown significant promise in targeting these mediators. Research on various 1,2,4-triazole derivatives has demonstrated remarkable nitric oxide radical scavenging activity in a concentration-dependent manner, with some compounds achieving over 90% inhibition at a concentration of 800 µg/mL. Additionally, novel 1,2,4-triazole-isoaurone hybrids have been shown to inhibit the release of both NO and PGE2.

While direct data for this compound is not available, studies on structurally similar compounds, such as 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives, have reported potent in vivo anti-inflammatory activity, which is strongly associated with the inhibition of PGE2. This suggests that the core structure is amenable to modifications that can effectively suppress these key inflammatory molecules.

Table 2: Inhibition of Pro-inflammatory Mediators by 1,2,4-Triazole Derivatives

Compound ClassMediator(s) InhibitedPotency/EffectivenessReference
Hydrazone derivatives of 1,2,4-triazoleNitric Oxide (NO)Up to 92.55% inhibition at 800 µg/mL
1,2,4-Triazole-isoaurone hybridsNitric Oxide (NO), Prostaglandin E2 (PGE2)High inhibitory activity
5-(Pyrazol-4-yl)-4H-1,2,4-triazol-3-thiolCOX-2 (PGE2 production)IC50 = 21.53 µM
1,2,4-Triazole/Oxime hybridsNitric Oxide (NO)Act as NO-donating agents, reducing ulcerogenicity

Modulation of Inflammatory Cytokines

Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β), are signaling proteins that play a crucial role in orchestrating the inflammatory response. The therapeutic modulation of these cytokines is a key strategy in treating inflammatory diseases.

Research into 1,2,4-triazole derivatives has indicated their potential to regulate cytokine production. A study on the triazole derivative 4-(4-(heptyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (W112) found that it could reduce the production of TNF-α and IL-6 in models of Alzheimer's disease, where neuroinflammation is a key pathological feature. The reduction in these cytokines was linked to the compound's ability to inhibit the MAPK/NF-κB signaling pathways, which are upstream regulators of cytokine gene expression. This demonstrates that the 1,2,4-triazole scaffold can be functionalized to create potent inhibitors of inflammatory cytokine production, further supporting the potential of this compound as a lead structure for anti-inflammatory drug discovery.

Structure-Activity Relationship (SAR) Studies for Enhanced Bioactivity

Understanding the structure-activity relationship (SAR) is fundamental for optimizing a lead compound's biological potency and selectivity. For the 1,2,4-triazole-3-thiol scaffold, SAR studies have provided valuable insights into how specific structural modifications influence its various biological activities.

Correlating Structural Modifications with Changes in Biological Potency

Systematic modifications of the 1,2,4-triazole core have revealed several key correlations between chemical structure and biological effect.

Position of the Pyridyl Nitrogen: In a direct comparison of anti-inflammatory activity, derivatives synthesized from 5-pyridin-4-yl-1H-1,2,4-triazole-3-thiol showed greater potency than those derived from the 3-pyridyl isomer. This indicates that the position of the nitrogen atom in the pyridine ring is a critical determinant of anti-inflammatory efficacy, likely by influencing how the molecule binds to its biological target.

Substituents on the Triazole or Fused Rings: The nature of the substituent groups attached to the core structure significantly impacts activity. For antimicrobial applications, SAR studies have shown that incorporating dihalobenzyl groups on the triazole ring enhances antibacterial and antifungal efficacy more than monohalobenzyl groups. In the context of anticancer activity, the introduction of electron-withdrawing groups at the para-position of an N-1 phenyl ring was found to improve antiproliferative effects.

S-Alkylation vs. Cyclization: The thiol group at the 3-position is a common site for modification. Studies on S-alkylated derivatives of pyridin-3/4-yl-1,2,4-triazoles showed rapid but short-term anti-inflammatory activity. In contrast, cyclizing these intermediates to form fused thiazolo[3,2-b]triazole systems led to compounds with more sustained and, in some cases, greater anti-inflammatory potency. This suggests that constraining the conformation of the side chain through cyclization can lead to more effective and durable interactions with the target enzyme or receptor.

These SAR findings underscore the versatility of the this compound scaffold and provide a rational basis for the future design of more potent and selective therapeutic agents.

Identification of Key Pharmacophoric Features for Targeted Activities

The biological potency of this compound and its derivatives is intrinsically linked to its distinct molecular architecture. The arrangement of its heterocyclic rings—the pyridine and the 1,2,4-triazole—along with the reactive thiol group, creates a specific three-dimensional arrangement of chemical functionalities, or pharmacophoric features, that are crucial for interaction with biological targets. Analysis of structure-activity relationships (SAR) for this class of compounds has begun to elucidate the key features necessary for their targeted activities.

The fundamental pharmacophore of this compound comprises a strategic arrangement of hydrogen bond donors, hydrogen bond acceptors, and aromatic regions. The nitrogen atoms within both the pyridine and triazole rings can act as hydrogen bond acceptors, while the N-H and S-H protons of the triazole-thiol core serve as hydrogen bond donors. The pyridine and triazole rings themselves provide aromatic features capable of engaging in π-π stacking or hydrophobic interactions with biological macromolecules.

Studies on related analogs, such as 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives, have led to the development of pharmacophore models for specific targets like cyclooxygenase-2 (COX-2). nih.govnih.gov These models highlight the importance of a hydrogen bond acceptor and two distinct aromatic rings for inhibitory activity. nih.gov Extrapolating from these findings, the pyridine ring and the triazole ring of this compound likely represent the essential aromatic features.

The substitution pattern on the core structure significantly modulates the biological activity, providing further insight into the pharmacophoric requirements. For instance, the position of the nitrogen atom in the pyridine ring (e.g., 3-pyridyl vs. 4-pyridyl) can influence the molecule's spatial arrangement and its ability to fit into a specific binding site, thereby affecting its anti-inflammatory activity. researchgate.net Furthermore, modifications at the thiol group, such as S-alkylation, can alter the compound's pharmacokinetic properties and its interaction with target proteins. researchgate.net The presence of electron-donating groups on aromatic rings of related 1,2,4-triazole-3-thiones has been shown to enhance antimicrobial and antitumor activities, suggesting that the electronic properties of the aromatic systems are a key aspect of the pharmacophore. mdpi.comresearchgate.net

A summary of the key pharmacophoric features of the this compound scaffold is presented in the table below.

Pharmacophoric FeatureStructural ComponentPutative Role in Biological Activity
Hydrogen Bond AcceptorNitrogen atoms of the pyridine and triazole ringsFormation of hydrogen bonds with amino acid residues in the active site of target proteins.
Hydrogen Bond DonorN-H and S-H groups of the triazole-thiol coreDonation of hydrogen bonds to stabilize the ligand-protein complex.
Aromatic Region 1Pyridine ringParticipation in π-π stacking or hydrophobic interactions within the binding pocket.
Aromatic Region 21,2,4-Triazole ringContribution to hydrophobic interactions and overall structural rigidity.
Thiol Group-SHPotential for metal chelation or covalent bond formation with target enzymes; serves as a key site for derivatization to modulate activity.

The interplay of these features dictates the molecule's ability to selectively recognize and bind to its biological targets, thereby eliciting a specific pharmacological response. Further research, including the synthesis of a wider array of derivatives and their systematic biological evaluation, will continue to refine the understanding of the key pharmacophoric features of this compound and guide the design of more potent and selective therapeutic agents.

Materials Science and Other Technological Applications of 5 Pyridin 3 Yl 1h 1,2,4 Triazole 3 Thiol and Its Derivatives

Corrosion Inhibition Properties

The presence of nitrogen and sulfur atoms, along with the aromatic pyridine (B92270) and triazole rings, makes 5-pyridin-3-yl-1H-1,2,4-triazole-3-thiol and its derivatives promising candidates for corrosion inhibitors. These molecules can effectively protect various metals and alloys from corrosion in aggressive environments, such as acidic solutions. Their inhibitive action is primarily attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

Electrochemical Studies (e.g., Potentiodynamic Polarization, Electrochemical Impedance Spectroscopy)

Electrochemical techniques are pivotal in evaluating the performance of corrosion inhibitors. Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly employed to understand the inhibition mechanism and efficiency.

Potentiodynamic Polarization: This technique involves scanning the potential of a metal electrode and measuring the resulting current. The data obtained can reveal whether an inhibitor acts on the anodic (metal dissolution), cathodic (corrosion-inducing reactions), or both processes. For many triazole derivatives, studies have shown they act as mixed-type inhibitors, suppressing both the anodic and cathodic reactions. researchgate.netscispace.com For instance, research on analogous compounds like 5-(phenyl)-4H-1,2,4-triazole-3-thiol (PTAT) on copper in a 3.5% NaCl solution demonstrated effective attenuation of both cathodic and anodic corrosion currents. researchgate.net The corrosion current density (jcorr) decreases significantly in the presence of the inhibitor, indicating a reduction in the corrosion rate. The inhibition efficiency (IE%) can be calculated from these measurements.

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor. In a typical EIS experiment, a small amplitude AC signal is applied to the electrode over a range of frequencies. The resulting impedance data is often represented as Nyquist and Bode plots. For steel in acidic solutions, the Nyquist plots in the presence of triazole inhibitors often show a significant increase in the diameter of the semicircle, which corresponds to an increase in the charge-transfer resistance (Rct). researchgate.netresearchgate.netyoutube.comyoutube.comyoutube.com This increase in Rct signifies a more effective inhibition of the corrosion process at the metal-solution interface. The double-layer capacitance (Cdl) often decreases, which is attributed to the adsorption of the inhibitor molecules on the metal surface. researchgate.net

Below is an example data table compiled from studies on a related triazole derivative, illustrating the typical results from potentiodynamic polarization studies.

Inhibitor Concentration (ppm)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (jcorr) (µA/cm²)Inhibition Efficiency (IE%)
0-25015.8-
500-2354.273.4
1000-2282.186.7
1500-2201.391.8

This table presents illustrative data based on studies of analogous triazole compounds to demonstrate the typical trends observed in potentiodynamic polarization measurements. researchgate.net

Surface Adsorption Mechanisms on Metal Substrates

The effectiveness of this compound and its derivatives as corrosion inhibitors is fundamentally linked to their adsorption onto the metal surface. The mechanism of this adsorption can be elucidated by fitting experimental data to various adsorption isotherms, such as Langmuir, Temkin, or Frumkin. researchgate.netjournalcsij.com

The Langmuir adsorption isotherm is frequently found to best describe the adsorption behavior of triazole-based inhibitors. scispace.comresearchgate.netresearchgate.netohio.edu This model assumes the formation of a monolayer of inhibitor molecules on the metal surface at specific, energetically equivalent sites. The adsorption process involves the interaction of the lone pair electrons of nitrogen and sulfur atoms, as well as the π-electrons of the aromatic rings, with the vacant d-orbitals of the metal atoms. This leads to the formation of a coordinate covalent bond, resulting in a stable, protective film. The nature of the adsorption can be further understood by calculating the standard free energy of adsorption (ΔG°ads). A negative value of ΔG°ads indicates a spontaneous adsorption process. researchgate.net

Influence of Concentration and Environmental Factors on Inhibition Efficiency

The performance of corrosion inhibitors is significantly influenced by their concentration and various environmental factors, most notably temperature.

Concentration: Generally, the inhibition efficiency of triazole derivatives increases with an increase in their concentration up to a certain optimal value. nih.gov This is because a higher concentration leads to greater surface coverage by the inhibitor molecules, resulting in a more robust protective film. nih.gov Beyond the optimal concentration, the inhibition efficiency may plateau.

Temperature: The effect of temperature on the inhibition efficiency can provide insights into the stability of the adsorbed inhibitor layer. In many cases, the inhibition efficiency of triazole-based inhibitors decreases with increasing temperature. researchgate.net This can be attributed to the desorption of the inhibitor molecules from the metal surface at higher thermal energies. researchgate.net However, some studies have reported an increase in inhibition efficiency with temperature up to a certain point, which may suggest a change in the adsorption mechanism from physisorption to chemisorption. researchgate.net The activation energy of the corrosion process can also be determined from temperature-dependent studies, often showing an increase in the presence of the inhibitor, which further supports the formation of a protective barrier. researchgate.net

Luminescent Properties and Sensor Development

The rigid, planar structure and the presence of heteroatoms in the pyridine and triazole rings of this compound and its derivatives make them attractive candidates for applications in luminescence and chemical sensing. These molecules can act as ligands that coordinate with metal ions to form luminescent complexes or can be incorporated into larger molecular frameworks to create fluorescent probes.

Photophysical Characterization (Fluorescence, Phosphorescence)

The photophysical properties of these compounds and their metal complexes are typically characterized by absorption (UV-Vis) and emission (fluorescence or phosphorescence) spectroscopy. The absorption spectra reveal the electronic transitions within the molecule, while the emission spectra provide information about the de-excitation pathways.

The pyridine and triazole moieties can act as excellent "antennae" that absorb light energy and transfer it to a coordinated metal center, which then emits light of a characteristic wavelength. tandfonline.com This process, known as sensitized emission, is particularly relevant for lanthanide complexes, which often exhibit sharp and long-lived luminescence. tandfonline.comrsc.org Rhenium(I) complexes with pyridyl-triazole ligands have also been shown to be luminescent, with their emission properties tunable by modifying the ligand structure. hud.ac.ukresearchgate.nethud.ac.uk

The following table provides illustrative photophysical data for a luminescent complex based on a pyridyl-triazole ligand, demonstrating the typical parameters measured.

CompoundAbsorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)Lifetime (τ) (μs)
[Re(L)(CO)3Cl]3335450.151.2
Eu(L)332806150.70850

This table presents illustrative data based on studies of analogous pyridyl-triazole complexes to demonstrate typical photophysical properties. rsc.orgresearchgate.net

Development of Fluorescent Probes for Specific Analyte Detection

The ability of the triazole and pyridine nitrogen atoms to coordinate with metal ions makes these compounds suitable for the development of fluorescent chemosensors. rsc.orgnih.govrsc.org The binding of a specific analyte, such as a metal ion, can induce a change in the photophysical properties of the molecule, leading to a detectable signal, such as an enhancement ("turn-on") or quenching ("turn-off") of fluorescence. acs.org

For example, a triazole-based Schiff base has been developed as a reversible fluorescent-colorimetric sensor for the detection of Pb²⁺ ions in aqueous media. rsc.org The coordination of the Pb²⁺ ion to the nitrogen atoms of the triazole and imine groups leads to a significant increase in fluorescence intensity. rsc.org Similarly, triazole-linked pillar rsc.orgarene derivatives have been shown to selectively detect Fe³⁺ ions through fluorescence quenching. acs.org The design of these sensors often involves a modular approach, where the pyridyl-triazole unit acts as the recognition site, and another part of the molecule serves as the signaling unit. nih.gov The selectivity of these probes for a particular analyte is a critical aspect of their design and is often governed by the size of the binding cavity and the nature of the donor atoms. nih.gov

Self-Assembly and Supramolecular Chemistry

The unique molecular architecture of this compound, featuring a combination of a pyridine ring, a triazole core, and a thiol group, renders it a compelling building block in the realm of supramolecular chemistry and self-assembly. These processes are governed by a variety of non-covalent interactions, leading to the spontaneous organization of molecules into well-defined, higher-order structures.

Formation of Coordination Networks and Metal-Organic Frameworks (MOFs)

The nitrogen atoms of the pyridine and triazole rings, along with the sulfur atom of the thiol group, act as excellent coordination sites for a variety of metal ions. This multidentate character allows this compound and its derivatives to act as versatile ligands in the construction of coordination polymers and metal-organic frameworks (MOFs). While specific studies on MOFs derived exclusively from this compound are not extensively documented, research on analogous pyridyl-triazole systems provides significant insights into their potential.

For instance, the coordination of related triazole ligands with various transition metals such as Cu(II), Zn(II), Cd(II), and Co(II) has been shown to yield diverse and complex supramolecular structures. nih.govnih.gov The geometry and connectivity of the resulting coordination networks are influenced by several factors including the coordination preferences of the metal ion, the isomeric form of the pyridyl-triazole ligand, and the reaction conditions.

A study on the derivative, 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, demonstrated its capability to form stable complexes with Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II). nih.gov Spectroscopic and magnetic data suggested that this ligand acts as a bidentate donor, coordinating through the sulfur atom and an exocyclic amino group, leading to the formation of complexes with tetrahedral or square planar geometries. nih.gov The ability of such ligands to bridge multiple metal centers is a key prerequisite for the formation of extended one-, two-, or three-dimensional coordination networks.

The table below summarizes the coordination behavior of a related triazole ligand, highlighting the types of structures that could be anticipated with this compound.

Metal IonLigand SystemResulting Structure TypeReference
Cu(II), Ni(II), Zn(II), Cd(II), Sn(II)4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolDiscrete mononuclear complexes nih.gov
Cu(II)2,4,6-tris(4-pyridyl)-1,3,5-triazine3D polymeric structure researchgate.net
Zn(II)2,4,6-tris(4-pyridyl)-1,3,5-triazine2D coordination grid researchgate.net
Ag(I)2,4,6-tris(4-pyridyl)-1,3,5-triazine1D zigzag chain researchgate.net
Co(II)3,5-dimethyl-1,2,4-triazoleMetal-Organic Framework (MOF) nih.gov

Investigation of Intermolecular Interactions Driving Self-Assembly

The self-assembly of this compound and its derivatives into supramolecular architectures is directed by a subtle interplay of various intermolecular forces. These include hydrogen bonding, π-π stacking interactions, and van der Waals forces.

Hydrogen Bonding: The presence of N-H and S-H (in the thiol tautomer) or N-H and C=S (in the thione tautomer) functionalities within the triazole ring allows for the formation of robust hydrogen-bonding networks. These interactions play a crucial role in dictating the packing of the molecules in the solid state. For instance, in the crystal structure of related triazole derivatives, extensive intermolecular hydrogen bonds are often observed, leading to the formation of tapes, sheets, or more complex three-dimensional arrays.

A study on 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate utilized Hirshfeld surface analysis to investigate intermolecular interactions, revealing the importance of such non-covalent forces in the crystal packing. researchgate.net This analytical technique provides a visual representation of the regions involved in intermolecular contacts and their relative strengths.

Catalytic Applications

The structural features of this compound make it and its metal complexes promising candidates for applications in catalysis. The presence of multiple donor atoms allows for the formation of stable coordination complexes with a variety of catalytically active metals.

Use as Ligands in Homogeneous and Heterogeneous Catalysis

As ligands, this compound and its derivatives can be employed in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, the metal complex is dissolved in the reaction medium, allowing for high activity and selectivity. The electronic and steric properties of the triazole ligand can be fine-tuned to modulate the catalytic performance of the metal center.

For heterogeneous catalysis, the triazole-based complexes can be immobilized on solid supports, such as polymers or inorganic materials. This approach facilitates the separation of the catalyst from the reaction mixture, enabling its reuse and contributing to more sustainable chemical processes. The porous nature of MOFs constructed from such ligands also presents opportunities for their use as heterogeneous catalysts, where the active sites are located within the framework.

While specific catalytic applications of this compound are not widely reported, research on similar triazole-based ligands demonstrates their potential. For example, palladium complexes of 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol have been shown to enhance catalytic activity in cross-coupling reactions.

Exploration of Specific Reaction Types Catalyzed by the Compound or its Complexes

The catalytic potential of metal complexes derived from pyridyl-triazole ligands extends to a range of organic transformations. The specific type of reaction catalyzed is largely dependent on the nature of the coordinated metal ion.

The table below provides examples of catalytic activities observed for complexes of related triazole ligands.

Metal ComplexReaction TypeSubstratesProductReference
Palladium ComplexCross-coupling reactions--
Copper ComplexC-H functionalizationTriazole rings and various substratesSubstituted triazoles researchgate.net

The development of new catalysts based on this compound and its derivatives remains an active area of research, with the potential to provide novel and efficient catalytic systems for a variety of chemical transformations.

Future Directions and Emerging Research Avenues for 5 Pyridin 3 Yl 1h 1,2,4 Triazole 3 Thiol

Rational Design of Novel Analogs with Enhanced Specificity and Potency

The future development of 5-pyridin-3-yl-1H-1,2,4-triazole-3-thiol hinges on the principles of rational drug design and structure-activity relationship (SAR) studies to create novel analogs with superior performance. By systematically modifying the core structure, researchers can fine-tune the compound's properties to achieve enhanced specificity for biological targets and increased potency.

Computational modeling and molecular docking studies are central to this effort. mdpi.com These in silico techniques allow for the prediction of binding affinities and interaction modes between triazole derivatives and target proteins, such as bacterial enzymes or cancer-related kinases. mdpi.comnih.gov This predictive power guides the synthesis of candidates with a higher probability of success, saving time and resources. For instance, structure-based optimization of similar 1,2,4-triazole-3-thione derivatives has successfully improved the inhibition of metallo-β-lactamases, which are responsible for antibiotic resistance. mdpi.com

SAR studies have shown that the biological activity of 1,2,4-triazole (B32235) derivatives can be significantly altered by introducing different substituents. uobaghdad.edu.iq Research on related compounds has demonstrated that creating hybrid molecules, such as linking the triazole-thiol scaffold to other pharmacologically active moieties like thiadiazole or hydrazone, can yield derivatives with promising anticancer activity. amhsr.orgnih.gov Future work will likely focus on exploring a wider range of substitutions at various positions on both the pyridine (B92270) and triazole rings. The goal is to develop a comprehensive SAR map that correlates specific structural features with desired biological effects, from antitubercular to anticancer activity. nih.gov

Table 1: Examples of Bioactive 1,2,4-Triazole-Thiol Derivatives and SAR Insights This table is interactive. You can sort and filter the data.

Derivative Class Modification Target/Activity Key Finding Reference
Triazolo-thiadiazole-pyridine Condensation with phenacyl bromide Anticancer (MCF-7, WRL68 cell lines) Certain derivatives showed promising anti-cancer activity compared to standard drugs. amhsr.org
Hydrazone derivatives Addition of hydrazone moiety Anticancer (Melanoma, Breast, Pancreatic) Identified as promising anticancer agents, with some showing selectivity towards cancer cells. nih.gov
Thio-1,2,4-triazoles Core scaffold replacement Antitubercular (Mycobacterium tuberculosis) The 3-thio-1,2,4-triazole moiety is crucial for specific inhibition of Mtb growth. nih.gov
Schiff base derivatives Reaction with aromatic aldehydes Metallo-β-Lactamase Inhibition Structure-based design led to low micromolar inhibitors active against resistant bacteria. mdpi.com

Integration with Nanotechnology for Advanced Functional Materials

The integration of this compound with nanotechnology presents a frontier for creating advanced functional materials. The compound's thiol (-SH) group is particularly advantageous as it can readily bind to the surface of metal nanoparticles, such as gold (Au) and magnetic nanoparticles, forming stable core-shell structures. acs.orgresearchgate.netmdpi.com

This functionalization can be used to develop sophisticated drug delivery systems. nih.gov By anchoring triazole-based therapeutic agents onto nanoparticles, it is possible to improve their solubility, stability, and targeting capabilities. Liposomes, a type of nanoparticulate drug delivery system, can be functionalized via the reaction of a thiol group with maleimide (B117702) on the liposome (B1194612) surface, creating a stable thioether bond. nih.gov This strategy could be employed to deliver potent triazole-based drugs specifically to tumor sites, minimizing systemic toxicity.

Beyond drug delivery, these functionalized nanoparticles have potential applications in catalysis and materials science. The triazole moiety can form stable complexes with various metal ions, making it a candidate for developing novel catalysts. chemimpex.com Furthermore, coating metal surfaces with thiol-containing compounds is a known strategy for preventing corrosion. chemimpex.com Research into using this compound and its derivatives to create protective nanocoatings on metals could lead to new corrosion inhibitors with applications in the automotive and construction industries. researchgate.netchemimpex.com The creation of polymer nanoparticles bearing reactive thiol groups also opens avenues for producing novel biomaterials through post-polymerization functionalization. mdpi.com

Table 2: Applications of Thiol-Functionalized Nanomaterials This table is interactive. You can sort and filter the data.

Nanomaterial Functionalization Method Potential Application Mechanism/Advantage Reference
Gold (Au) Nanoparticles Triazole formation via "click" chemistry on azide-functionalized particles. Chemical sensing, targeted delivery Triazole ring formation confirms covalent attachment to the nanoparticle surface. acs.org
Magnetic Nanoparticles Silanization with (3-mercaptopropyl)trimethoxysilane (B106455) to introduce thiol groups. Drug delivery, catalysis, polymer composites Thiol groups act as transfer agents for polymer grafting, creating a stable shell. researchgate.netmdpi.com
Liposomes Thioether bond formation between a ligand's thiol group and maleimide on the liposome. Targeted cancer therapy Covalent linkage of targeting ligands to the surface of the nanocarrier. nih.gov
Polymer Nanoparticles Aerosol photopolymerization of thiol and alkene monomers. Biotechnology, biomedicine Produces nanoparticles with reactive thiol groups available for conjugation with biomolecules. mdpi.com

High-Throughput Screening Methodologies for Comprehensive Bioactivity Profiling

To fully explore the therapeutic potential of this compound and its derivatives, high-throughput screening (HTS) methodologies are indispensable. HTS allows for the rapid testing of large libraries of compounds against a multitude of biological targets, accelerating the discovery of new lead compounds. nih.gov

Future research will involve creating extensive chemical libraries based on the this compound scaffold. These libraries can then be subjected to automated screening assays to evaluate their activity across a wide range of therapeutic areas, including as antibacterial, antifungal, antiviral, and anticancer agents. researchgate.netnih.gov For example, the Epilepsy Therapy Screening Program (ETSP) at the National Institutes of Health (NIH) has been used to identify anticonvulsant activity in novel 1,2,4-triazole derivatives. nih.gov A similar programmatic approach could uncover unexpected activities for pyridinyl-triazole-thiol compounds.

The development of novel assay formats will also be crucial. This includes cell-based assays that can measure effects on cell viability, proliferation, and specific signaling pathways, as well as target-based assays that measure the direct inhibition of purified enzymes. rsc.org The use of multi-well plates and robotic liquid handling systems enables the screening of thousands of compounds in a short period, generating vast amounts of data that can be analyzed to identify promising candidates for further development.

Advanced Mechanistic Studies Utilizing Omics Technologies (e.g., Proteomics, Metabolomics)

While screening can identify active compounds, understanding their precise mechanism of action (MoA) is critical for their optimization and clinical translation. Future research will increasingly rely on "omics" technologies—proteomics, metabolomics, and genomics—to obtain a systems-level understanding of how this compound derivatives exert their biological effects. nih.gov

Proteomics can be used to identify the direct protein targets of a compound and to observe downstream changes in protein expression and post-translational modifications within a cell upon treatment. Metabolomics, the large-scale study of small molecules (metabolites), can reveal how a compound perturbs cellular metabolic pathways. nih.gov This is particularly relevant for thiol-containing compounds, and specialized metabolomics workflows have been developed to stabilize and accurately quantify reactive thiol intermediates in metabolic pathways like the sulfur pathway. rsc.org

These technologies can provide deep insights beyond the primary target. For instance, studies on triazole antifungals have revealed a secondary MoA involving the negative feedback regulation of HMG-CoA reductase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway. nih.gov Applying similar omics-based approaches to this compound could uncover novel mechanisms and identify biomarkers for predicting treatment response. Detailed mechanistic studies, like those performed on peptide triazole thiols that inactivate HIV-1, can reveal complex interactions and conformational changes in target proteins. nih.gov

Exploration of Novel Application Domains Beyond Current Scope

The versatility of the 1,2,4-triazole scaffold suggests that the applications of this compound are not limited to its currently known activities. researchgate.net A significant future direction is the systematic exploration of entirely new application domains.

One promising area is agrochemicals . The 1,2,4-triazole core is present in many commercial fungicides and herbicides. chemimpex.com Investigating the efficacy of this compound and its derivatives against a broad spectrum of plant pathogens could lead to the development of new crop protection agents. chemimpex.com

Another emerging field is materials science . Triazoles are effective ligands for creating coordination polymers and metal-organic frameworks (MOFs). chemijournal.comcore.ac.uk These materials have potential uses in gas storage, separation, and catalysis. The ability of the pyridinyl and triazole nitrogens, along with the thiol group, to coordinate with metal ions makes this compound an attractive building block for novel functional materials. Furthermore, its potential as a corrosion inhibitor for metals warrants deeper investigation for industrial applications. chemimpex.com

Finally, the compound could be explored in the context of diagnostics . The triazole ring can serve as a scaffold for developing fluorescent probes or as a ligand for creating radiopharmaceuticals used in diagnostic imaging. chemijournal.com By conjugating the triazole to imaging agents, it may be possible to develop probes that target specific enzymes or receptors in vivo.

Q & A

Q. What are the optimized synthetic routes for 5-pyridin-3-yl-1H-1,2,4-triazole-3-thiol, and how are reaction conditions tailored to improve yield?

The synthesis typically involves multi-step reactions:

  • Step 1 : Acylation of pyrrole or indole derivatives (e.g., indole-3-butanoic acid) followed by hydrazinolysis to form hydrazides.
  • Step 2 : Nucleophilic addition of phenylisothiocyanate to generate intermediates.
  • Step 3 : Alkaline cyclization under controlled pH and temperature to form the triazole-thiol core. Optimization includes using polar aprotic solvents (e.g., DMF) and reflux conditions (80–100°C) to enhance cyclization efficiency. Yield improvements (>70%) are achieved by isolating intermediates via recrystallization .

Q. What analytical methods are critical for confirming the structure and purity of this compound?

  • Elemental analysis : Validates stoichiometry (C, H, N, S).
  • ¹H NMR and IR spectroscopy : Confirm functional groups (e.g., -SH stretch at ~2500 cm⁻¹) and pyridyl/triazole ring protons.
  • HPLC-MS with diode-array detection : Ensures >95% purity by resolving co-eluting impurities.
  • Mass spectrometry (ESI-MS) : Provides molecular ion peaks (e.g., [M+H]⁺ at m/z 179.21) .

Q. How is the compound’s solubility and stability characterized for in vitro assays?

  • Solubility is assessed in DMSO, methanol, and aqueous buffers (pH 4–9) using UV-Vis spectrophotometry. Reported solubility ranges from 12.2 µg/mL (neutral pH) to higher solubility in DMSO .
  • Stability studies involve accelerated degradation tests (40°C/75% RH for 4 weeks) monitored via HPLC to detect hydrolytic or oxidative byproducts .

Advanced Research Questions

Q. What computational strategies are used to predict the biological activity of this compound derivatives?

  • Molecular docking : Targets enzymes like lanosterol 14-α-demethylase (PDB: 3LD6) and cyclooxygenase-2 (PDB: 1CX2). AutoDock Vina or Schrödinger Suite is used to calculate binding energies (ΔG ≤ −8.5 kcal/mol suggests strong inhibition) .
  • ADME prediction : SwissADME or pkCSM models evaluate pharmacokinetic properties (e.g., logP ~2.1, moderate blood-brain barrier permeability) .

Q. How do structural modifications (e.g., S-alkylation or Mannich base formation) influence bioactivity?

  • S-Alkylation : Introducing methyl or ethyl groups enhances lipophilicity, improving membrane permeability (e.g., IC₅₀ for COX-2 inhibition decreases from 12 µM to 6.5 µM post-alkylation) .
  • Mannich bases : Adding aminomethyl groups increases hydrogen bonding with kinase active sites, as shown in docking studies against anaplastic lymphoma kinase (ALK) .

Q. How can contradictory data on antimicrobial efficacy be resolved across studies?

Discrepancies in MIC values (e.g., 8–64 µg/mL against S. aureus) arise from:

  • Strain variability : Use standardized CLSI protocols for consistency.
  • Assay conditions : Adjust inoculum size (1–5 × 10⁵ CFU/mL) and nutrient media (Mueller-Hinton agar vs. LB broth).
  • Compound purity : Ensure ≥95% purity via HPLC to exclude confounding effects from impurities .

Q. What experimental designs are optimal for evaluating alpha-glucosidase inhibition?

  • Enzyme kinetics : Use Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. noncompetitive).
  • IC₅₀ determination : Perform dose-response assays (0.1–100 µM) with p-nitrophenyl-α-D-glucopyranoside as substrate.
  • Negative controls : Include acarbose (IC₅₀ ~0.5 mM) for validation. Recent studies report IC₅₀ values of 18.7 µM for this compound, suggesting potent inhibition .

Methodological Considerations

Q. How are reaction intermediates characterized to avoid side products during synthesis?

  • TLC monitoring : Use silica gel plates (ethyl acetate/hexane, 3:7) to track hydrazide and thiourea intermediates.
  • In situ IR : Detect carbonyl (C=O, ~1700 cm⁻¹) and thiourea (C=S, ~1250 cm⁻¹) groups to confirm intermediate formation .

Q. What statistical approaches validate the reproducibility of biological assays?

  • Triplicate repeats : Report mean ± SD for IC₅₀/MIC values.
  • ANOVA with post-hoc tests : Compare activity across derivatives (e.g., Tukey’s HSD for p < 0.05 significance).
  • Z-factor analysis : Ensure assay robustness (Z > 0.5) in high-throughput screens .

Q. How are metal complexes of this compound synthesized for catalytic studies?

  • Coordination chemistry : React with Cu(II) or Zn(II) salts in ethanol/water (1:1) at 60°C.
  • Spectroscopic validation : UV-Vis (d-d transitions at 600–800 nm) and EPR confirm octahedral geometry.
  • Catalytic testing : Assess oxidation of benzyl alcohol to benzaldehyde (TON ~150) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.